![molecular formula C11H12BrF3O2 B12606652 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene CAS No. 651326-76-0](/img/structure/B12606652.png)
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is an organic compound that features a bromine atom, three fluorine atoms, and an ethoxyethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene typically involves the bromination of a suitable precursor, followed by the introduction of the ethoxyethoxy group. One common method involves the reaction of 2,3,4,5-tetrafluorotoluene with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reacted with ethoxyethanol under basic conditions to introduce the ethoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ethoxyethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or modified ethoxyethoxy derivatives.
Applications De Recherche Scientifique
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethoxyethoxy group undergoes transformation, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-[(1-methoxyethoxy)methyl]-3,4,5-trifluorobenzene
- 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4,5-difluorobenzene
- 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,5-difluorobenzene
Uniqueness
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct electronic properties. The ethoxyethoxy group also provides flexibility in chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
651326-76-0 |
|---|---|
Formule moléculaire |
C11H12BrF3O2 |
Poids moléculaire |
313.11 g/mol |
Nom IUPAC |
1-bromo-2-(1-ethoxyethoxymethyl)-3,4,5-trifluorobenzene |
InChI |
InChI=1S/C11H12BrF3O2/c1-3-16-6(2)17-5-7-8(12)4-9(13)11(15)10(7)14/h4,6H,3,5H2,1-2H3 |
Clé InChI |
HSFUVHYGQCIAGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCC1=C(C=C(C(=C1F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


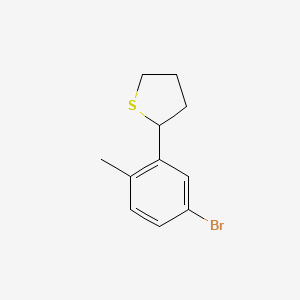
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)
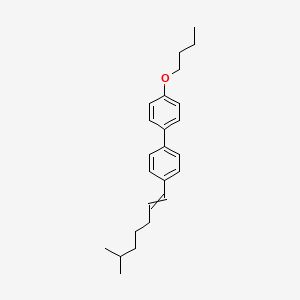
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
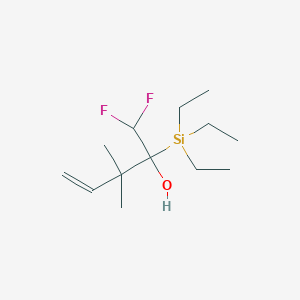
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
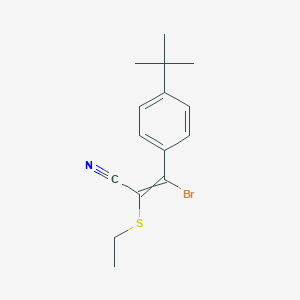

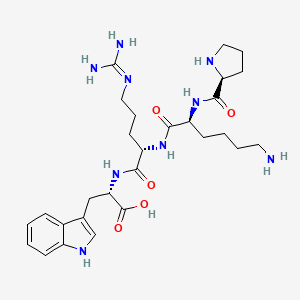
![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)

![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)

